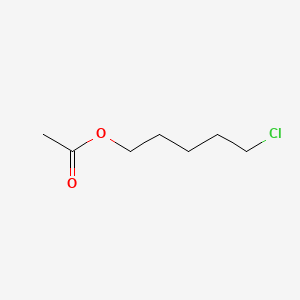







|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]Cl)(=[O:3])[CH3:2].[I-:11].[Na+]>CC(C)=O>[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][I:11])(=[O:3])[CH3:2] |f:1.2|
|


|
Name
|
|
|
Quantity
|
26.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCCCCCl
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting pale yellow solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 65 h, during which time a white solid
|
|
Duration
|
65 h
|
|
Type
|
CUSTOM
|
|
Details
|
separated (sodium chloride)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the NaCl, which
|
|
Type
|
WASH
|
|
Details
|
was washed with acetone and diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C
|
|
Type
|
CUSTOM
|
|
Details
|
isolated yield=9.47 g (100%)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCCCCCI
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |